molecular formula C5H8N2OS B14410948 N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea CAS No. 81066-25-3

N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea

Katalognummer: B14410948
CAS-Nummer: 81066-25-3
Molekulargewicht: 144.20 g/mol
InChI-Schlüssel: FDGCFAPKAWOBMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is an organic compound characterized by the presence of a thiourea group attached to a prop-2-yn-1-yloxy methyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of prop-2-yn-1-yl alcohol with thiourea in the presence of a suitable catalyst. One common method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent. The reaction is carried out at room temperature, and propargyl bromide is added to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its combination of a thiourea group with a prop-2-yn-1-yloxy methyl moiety

Eigenschaften

CAS-Nummer

81066-25-3

Molekularformel

C5H8N2OS

Molekulargewicht

144.20 g/mol

IUPAC-Name

prop-2-ynoxymethylthiourea

InChI

InChI=1S/C5H8N2OS/c1-2-3-8-4-7-5(6)9/h1H,3-4H2,(H3,6,7,9)

InChI-Schlüssel

FDGCFAPKAWOBMZ-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.